2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is a derivative of indole sulfonamide, a class of compounds known for their wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects . These compounds are characterized by their sulfonamide functional group, which is typically bound to an aromatic or heterocyclic moiety . The indole core, in particular, is a significant scaffold in medicinal chemistry due to its presence in compounds with diverse pharmacological properties .
Synthesis Analysis
The synthesis of indole-5-sulfonamide derivatives often involves the use of scaffold-hopping and various chemical reactions to introduce different functional groups that can enhance the biological activity of these compounds . For instance, 1-acylated indoline-5-sulfonamides have been synthesized and shown to possess inhibitory activity against tumor-associated carbonic anhydrases . Additionally, the synthesis of indole-based sulfonamide derivatives can be achieved by treating indole carbohydrazides with aryl-sulfonyl chlorides in the presence of pyridine .
Molecular Structure Analysis
The molecular structure of indole sulfonamides can significantly influence their biological activity. For example, the conformation of the sulfonamide group can affect the rotation about the S-N bond, which has been studied through X-ray crystallography and NMR . The crystal structure of a related compound, 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, bound to carbonic anhydrase II, revealed interactions that contribute to its high affinity for the enzyme .
Chemical Reactions Analysis
Indole sulfonamides can undergo various chemical reactions that modify their structure and biological properties. For instance, they can be derivatized by reaction with trimethylpyrylium perchlorate to yield positively-charged sulfonamides, which are potent inhibitors of tumor-associated carbonic anhydrases . Cross-dehydrogenative coupling reactions catalyzed by photoredox routes have also been employed to synthesize 2-sulfonamidoindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole sulfonamides, such as their electrochemical behavior, can be studied using techniques like cyclic voltammetry and square wave voltammetry . These studies can provide insights into the redox behavior of the compounds and help understand the structure-activity relationships . The nature of substitutions on the indole sulfonamide moiety can lead to variations in the electrochemical properties of these derivatives .
Scientific Research Applications
Carbonic Anhydrase Inhibitors
- Indole sulfonamides, including derivatives of 2,3-dioxo-2,3-dihydro-1H-indole, have been extensively studied as inhibitors of carbonic anhydrases, enzymes involved in many physiological processes (Güzel et al., 2010). These inhibitors have applications in medicinal chemistry, particularly in targeting various human isoforms with potential clinical implications.
Synthesis and Characterization
- Research has focused on the synthesis and characterization of indole derivatives, including 2,3-dimethylindole derivatives (Avdeenko et al., 2020). These compounds have shown potential biological activities, indicating their relevance in drug discovery and pharmaceutical chemistry.
Bioconjugate Chemistry
- A study developed a novel water-soluble near-infrared dye for cancer detection using optical imaging, utilizing a derivative of 2,3-dioxo-2,3-dihydro-1H-indole (Pham et al., 2005). This highlights the application of such compounds in developing molecular-based beacons for cancer detection.
Electrochemical Properties
- The electrochemical behavior of indole-based-sulfonamide derivatives has been investigated, providing insights into the structure–activity relationships of this class of compounds (Ibrahim et al., 2020). This research is crucial for understanding the properties of these compounds in various applications.
Photocatalytic Applications
- In environmental chemistry, derivatives of 2,3-dioxo-2,3-dihydro-1H-indole have been identified as byproducts in the photocatalytic degradation of certain dyes, indicating their relevance in environmental remediation processes (Guaraldo et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H2,9,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHJNWWJDYSSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478451 | |
Record name | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide | |
CAS RN |
3456-82-4 | |
Record name | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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